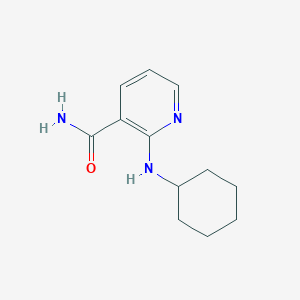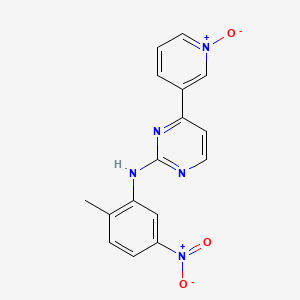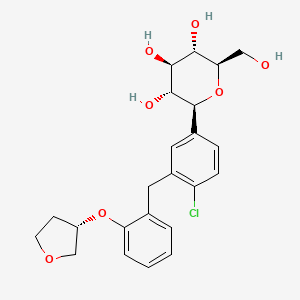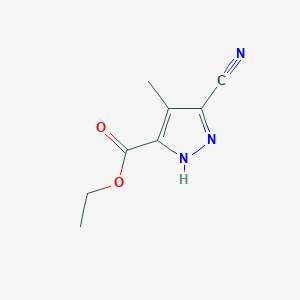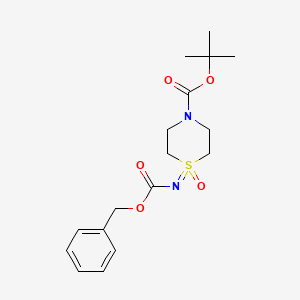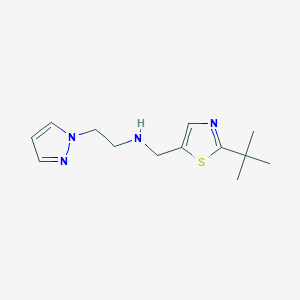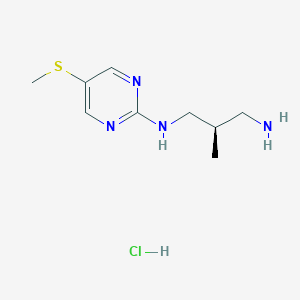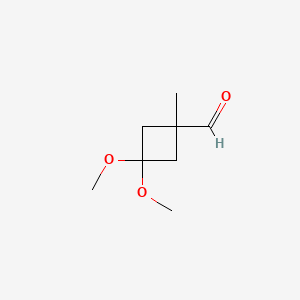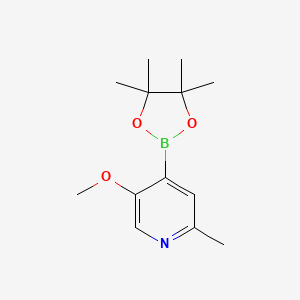
1-Cyclohexylbut-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylbut-3-yn-1-ol is an organic compound with the molecular formula C10H16O. It features a cyclohexyl group attached to a butyn-1-ol moiety. This compound is of interest due to its unique structure, which combines an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbut-3-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with propargyl aldehyde, followed by hydrolysis. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Cyclohexylbut-3-yn-1-one or cyclohexylbut-3-ynoic acid.
Reduction: Cyclohexylbut-3-en-1-ol or cyclohexylbutan-1-ol.
Substitution: Cyclohexylbut-3-yn-1-chloride or cyclohexylbut-3-yn-1-bromide.
Applications De Recherche Scientifique
1-Cyclohexylbut-3-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohexylbut-3-yn-1-ol depends on its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the alkyne group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
But-3-yn-1-ol: Shares the alkyne and alcohol functional groups but lacks the cyclohexyl group.
Cyclohexanol: Contains a cyclohexyl group with a hydroxyl group but lacks the alkyne functionality.
Propargyl alcohol: Similar alkyne functionality but with a simpler structure.
Uniqueness: 1-Cyclohexylbut-3-yn-1-ol is unique due to the combination of a cyclohexyl group and a butyn-1-ol moiety. This structure imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-cyclohexylbut-3-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,9-11H,3-8H2 |
Clé InChI |
KDDLRGNXIZNNJO-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


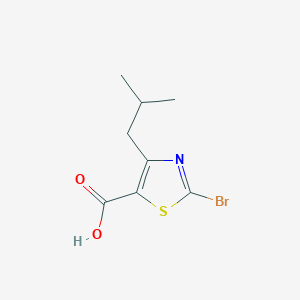
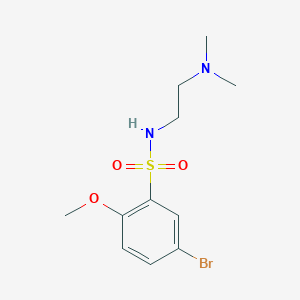
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
